(1S,3R)-2,2-Dimethyl-3-(5-methyl-1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylic acid
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Description
(1S,3R)-2,2-Dimethyl-3-(5-methyl-1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylic acid is a useful research compound. Its molecular formula is C9H13N3O2 and its molecular weight is 195.222. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Structural Studies
Cyclopropane carboxylic acid derivatives, such as those related to the compound , have been extensively studied for their unique chemical properties and potential applications in synthesis. The structural complexity and reactivity of these compounds offer valuable insights into novel synthetic pathways and the design of new molecules with potential applications in various fields, including pharmaceuticals and agrochemicals.
For example, studies have explored the oxidation and rearrangement products from related cyclopropane derivatives, proposing novel cleavages on the cyclopropane ring and expanding the understanding of their chemical behavior (Matsui, Uchiyama, & Yoshioka, 1963). Similarly, the mass spectrometric behavior of stereoisomeric cyclopropane amino acids under atmospheric pressure ionization conditions has been characterized, providing insights into the specific fragmentation pathways that can be utilized in structural elucidation and the development of novel compounds (Cristoni, Cativiela, Jiménez, & Traldi, 2000).
Biological Activity and Potential Applications
Cyclopropane carboxylic acid derivatives are also of interest due to their biological activities, which make them valuable lead compounds in the development of new drugs and agrochemicals. For instance, glycosyl esters of cyclopropane carboxylic acid have been synthesized and characterized, with their biological activity leading to the development of compounds with potential applications in medicine and agriculture (Li, 2009).
Moreover, the enantioselective chemoenzymatic synthesis of cyclopropane carboxylic acids has been explored, highlighting the potential for creating enantiomerically pure compounds that could serve as key intermediates in the synthesis of biologically active molecules (Lugano, Monteiro, Fliche, Braun, & Goffic, 1992).
Properties
IUPAC Name |
(1S,3R)-2,2-dimethyl-3-(3-methyl-1H-1,2,4-triazol-5-yl)cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-4-10-7(12-11-4)5-6(8(13)14)9(5,2)3/h5-6H,1-3H3,(H,13,14)(H,10,11,12)/t5-,6+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADDPQRKRTBMZBC-NTSWFWBYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=N1)C2C(C2(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NNC(=N1)[C@@H]2[C@@H](C2(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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